Selectivity Profile: Kgp-IN-1 Preferentially Inhibits Rgp Over Kgp
Kgp-IN-1 is characterized as an arginine-specific gingipain (Rgp) inhibitor extracted from patent WO2017201322A1, compound 13-R . Vendor datasheets consistently annotate its primary target as Rgp, with no reported inhibitory activity against Kgp . This stands in contrast to the dual Rgp/Kgp inhibitor developed by Kataoka et al., which exhibits potent inhibition of both enzyme classes (Ki = 40 nM for Rgp and Ki = 0.27 nM for Kgp) [1], and KYT-36, a sub-nanomolar Kgp-selective inhibitor (Kgp Ki < 1 nM) [2]. The absence of Kgp inhibition for Kgp-IN-1 provides a critical differentiation point for experimental design.
| Evidence Dimension | Target Selectivity (Rgp vs. Kgp) |
|---|---|
| Target Compound Data | Rgp inhibitor; Kgp activity not reported (inferred negligible) |
| Comparator Or Baseline | Dual Rgp/Kgp inhibitor (Kataoka et al., 2014): Rgp Ki = 40 nM, Kgp Ki = 0.27 nM [1] |
| Quantified Difference | Kgp-IN-1 lacks the potent Kgp inhibition (Ki ~0.27 nM) observed in the dual inhibitor. |
| Conditions | In vitro enzymatic assays; specific assay details for Kgp-IN-1 are not publicly disclosed but are inferred from patent/vendor classifications. |
Why This Matters
This selectivity profile allows researchers to attribute observed biological effects specifically to Rgp inhibition, avoiding confounding by simultaneous Kgp blockade.
- [1] Kataoka, S., et al. (2014). A novel, potent dual inhibitor of Arg-gingipains and Lys-gingipain as a promising agent for periodontal disease therapy. The FASEB Journal, 28(8), 3564-3578. View Source
- [2] Guevara, T., et al. (2019). Structural determinants of inhibition of Porphyromonas gingivalis gingipain K by KYT-36, a potent, selective, and bioavailable peptidase inhibitor. Scientific Reports, 9, 4935. View Source
